molecular formula C8H13N3O2 B15275535 3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid

3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid

Cat. No.: B15275535
M. Wt: 183.21 g/mol
InChI Key: BDAKOXGKTAVDJB-UHFFFAOYSA-N
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Description

3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid is an organic compound that features a triazole ring, a butanoic acid moiety, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is performed under mild conditions and provides high yields of the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale CuAAC reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The triazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can effectively promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This property makes it valuable in applications such as fuel cells and other energy-related technologies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid is unique due to its specific combination of a triazole ring and a butanoic acid moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

3-methyl-2-(3-methyltriazol-4-yl)butanoic acid

InChI

InChI=1S/C8H13N3O2/c1-5(2)7(8(12)13)6-4-9-10-11(6)3/h4-5,7H,1-3H3,(H,12,13)

InChI Key

BDAKOXGKTAVDJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CN=NN1C)C(=O)O

Origin of Product

United States

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